molecular formula C12H17NO2 B13771976 (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine

(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine

Cat. No.: B13771976
M. Wt: 207.27 g/mol
InChI Key: LRVXBKFCTIJVHJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is a chiral amine featuring a 3,4-dimethoxyphenyl group attached to a but-3-en-1-amine backbone. The 3,4-dimethoxy groups are electron-donating, enhancing aromatic ring electron density, which may affect nucleophilicity and interactions with biological targets. This compound is of interest in medicinal chemistry and catalysis due to its chiral center and functional versatility .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C12H17NO2/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10H,1,5,13H2,2-3H3/t10-/m0/s1

InChI Key

LRVXBKFCTIJVHJ-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC=C)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)N)OC

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes via Epoxide Ring Opening

One traditional method involves the nucleophilic ring-opening of epoxides with amines. Although the exact compound (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is not always directly referenced, closely related analogues provide insight into applicable methods.

  • Step 1: Synthesis of epoxide intermediate such as 3-(m-tolyloxy)-1,2-epoxypropane.
  • Step 2: Reaction of this epoxide with 3,4-dimethoxyphenethylamine under controlled temperature (5-10°C) in a nitrogen atmosphere leads to the corresponding amino alcohol intermediate.
  • Step 3: Isolation and crystallization of the free base followed by conversion to hydrochloride salt by treatment with anhydrous hydrogen chloride in isopropanol.

This method, while effective for related compounds, suffers from drawbacks including low yields, side product formation, and the need for excess amine and prolonged heating.

Parameter Conditions Outcome
Epoxide + Amine ratio Stoichiometric, slight excess amine Moderate yield, side products
Temperature 5-10 °C Controlled reaction rate
Reaction time 10-48 hours Complete conversion with seeding
Isolation Crystallization from isopropanol Hydrochloride salt, ~58% yield

Biocatalytic Asymmetric Synthesis Using Transaminases

Recent advances have demonstrated the use of immobilized whole-cell biocatalysts with transaminase activity for the enantioselective synthesis of chiral amines, including derivatives of 1-(3,4-dimethoxyphenyl)but-3-en-1-amine.

  • Enzymes Used: (R)-selective transaminases (ArR-TA, AtR-TA) and mutated variants for bulky substrates.
  • Substrate: Prochiral ketones analogous to 1-phenylpropan-2-one derivatives.
  • Amine Donors: Sec-butylamine and isopropylamine, with sec-butylamine providing the highest conversion rates.
  • Reaction Conditions: 30 °C, pH 7.5 phosphate buffer with PLP cofactor, 24 hours.
  • Results: Up to 89% conversion with >99% enantiomeric excess (ee) for (R)-enantiomers; kinetic resolution allows isolation of (S)-enantiomers with >95% ee.
Entry Enzyme Amine Donor Conversion (%) Enantiomeric Excess (%) Notes
1 ArR-TA Isopropylamine 27.8 >99 (R) Moderate conversion
2 ArR-TA Sec-butylamine 83.0 >99 (R) Highest conversion
3 ArR m-TA Sec-butylamine 62.2 84.9 (R) Mutated enzyme variant

This enzymatic approach offers an environmentally friendly, scalable, and highly selective route to the (S)-enantiomer via kinetic resolution or asymmetric synthesis.

Synthesis via Condensation and Catalytic Hydrogenation

Another approach involves the preparation of substituted dimethyl-(3-aryl-butyl)-amine compounds via homogeneous catalysis followed by hydrogenation.

  • Initial formation of dimethyl (3-aryl-but-3-enyl)-amine intermediates.
  • Subsequent hydrogenation using metal catalysts under controlled conditions to saturate the double bond and obtain the desired amine.
  • This method is applicable for preparing substituted butyl amines with aryl groups, including 3,4-dimethoxyphenyl substituents.

Details on catalyst types, pressure, temperature, and solvents are typically optimized for yield and stereoselectivity.

Asymmetric Autocatalysis and Solid-Phase Enrichment

Studies on related compounds have explored asymmetric autocatalysis using chiral amines and enones in solution and solid phases.

  • Reactions involving (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one and p-anisidine in presence of DBU base.
  • Prolonged grinding leads to enantiopure solids, indicating potential for solid-phase enantiomeric enrichment.
  • However, no asymmetric autocatalysis was observed in solution for (S)-1-(3,4-dimethoxyphenyl)but-3-en-1-amine, suggesting limitations of this method for direct synthesis.

Comparative Analysis of Preparation Methods

Method Yield (%) Enantiomeric Purity Scalability Environmental Impact Notes
Epoxide ring-opening 50-60 Racemic or low ee Moderate Moderate Requires excess amine, side products
Biocatalytic transamination Up to 89 >95% (S) via kinetic resolution High Low (green chemistry) High selectivity, mild conditions
Catalytic hydrogenation Variable Depends on catalyst High Depends on catalyst Requires metal catalysts and H2
Asymmetric autocatalysis Not applicable Not observed Low Low Solid-phase enrichment, limited utility

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine. For instance, derivatives containing the 3,4-dimethoxyphenyl moiety have shown promising results against multiple cancer cell lines. A study synthesized novel sulfonamide derivatives with this moiety and evaluated their in vitro anticancer activity against human hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29) cell lines. Compounds demonstrated significant cytotoxicity and were assessed for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a target critical in cancer progression .

Stability and Formulation Studies

Stability assessments are crucial for the practical application of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine in therapeutic contexts. Research has shown that its stability can be influenced by storage conditions such as temperature and solvent choice. A recent study indicated that the compound maintained stability when stored in methanolic solutions at low temperatures, which is essential for its potential use in pharmaceuticals .

In addition to its anticancer properties, (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine and its derivatives have been investigated for other biological activities. For instance, compounds derived from this structure have been studied for their effects on melanogenesis, indicating a broader spectrum of biological implications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityNovel sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines.
Study 2Stability EvaluationThe compound's stability was maintained at low temperatures in methanol; exposure to light negatively impacted stability.
Study 3Melanogenesis EnhancementDerivatives increased melanogenesis in specific cell types, indicating potential applications in dermatology.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Halogen vs. Methyl Groups

(a) Fluorinated Analogs
  • (S)-1-(2,6-Difluorophenyl)but-3-en-1-amine (7j) and (S)-1-(3,4-Difluorophenyl)but-3-en-1-amine (7k)
    • Key Differences : Fluorine substituents are electron-withdrawing, reducing aromatic ring electron density compared to methoxy groups. This alters NMR chemical shifts (e.g., deshielding of protons near fluorine) and reactivity. For instance, fluorine’s electronegativity may decrease the amine’s basicity compared to methoxy-substituted analogs .
    • Applications : Fluorinated amines are often explored for enhanced metabolic stability in drug design.
(b) Methoxy Positional Isomers
  • 1-(3-Methoxyphenyl)but-3-en-1-amine Key Differences: Lacks the 4-methoxy group present in the target compound.
(c) Methyl-Substituted Analog
  • (S)-1-(2,4-Dimethylphenyl)but-3-en-1-amine
    • Key Differences : Methyl groups are weakly electron-donating but lack the resonance effects of methoxy groups. This results in lower polarity, reduced solubility in aqueous media, and distinct reactivity in electrophilic substitutions .

Backbone Modifications

  • (S)-1-(3,4-Dimethoxyphenyl)-2-propanamine
    • Key Differences : Shorter carbon chain (propane backbone vs. butene). The reduced chain length decreases molecular weight (175.27 vs. ~207.3 for the target compound) and may limit conformational flexibility, impacting binding affinity in biological systems .

Stability and Reactivity Insights from Lignin Model Compounds

Evidence from lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) demonstrates that methoxy groups enhance susceptibility to β-O-4 bond cleavage under basic conditions .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Reactivity Insights
(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine 3,4-dimethoxy C12H17NO2 ~207.3 High electron density, polar, chiral
(S)-1-(2,6-Difluorophenyl)but-3-en-1-amine (7j) 2,6-difluoro C10H11F2N 183.20 Electron-withdrawing, lower basicity
1-(3-Methoxyphenyl)but-3-en-1-amine 3-methoxy C11H15NO 177.24 Reduced steric hindrance, moderate polarity
(S)-1-(2,4-Dimethylphenyl)but-3-en-1-amine 2,4-dimethyl C12H17N 175.27 Non-polar, hydrophobic
(S)-1-(3,4-Dimethoxyphenyl)-2-propanamine 3,4-dimethoxy (shorter chain) C11H17NO2 195.26 Limited conformational flexibility

Research Findings and Implications

  • Electronic Effects : Methoxy groups enhance nucleophilicity and aromatic stabilization compared to halogen or methyl substituents. This could favor applications in asymmetric catalysis or as intermediates for bioactive molecules .
  • Solubility : The 3,4-dimethoxy substitution increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) relative to methyl or fluorine analogs.
  • Stability : Methoxy-rich compounds may exhibit lower thermal stability due to electron-rich aromatic systems prone to oxidation, as seen in lignin model studies .

Biological Activity

(S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C12H17NO2C_{12}H_{17}NO_2, and it features a but-3-en-1-amine structure with a dimethoxy-substituted phenyl group. Its structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine on various cancer cell lines. For instance, one study demonstrated that related compounds with similar structures exhibited significant antiproliferative effects on breast cancer cells, specifically MCF-7 and SKBr3 lines, by inducing apoptosis through caspase activation pathways .

The mechanism by which this compound exerts its effects appears to involve:

  • Cell Cycle Arrest : Flow cytometric analysis indicated that treatment with the compound increased the population of cells in the G1 phase, suggesting an interruption in the cell cycle progression .
  • Apoptosis Induction : The compound activated caspases -3, -8, and -9, which are critical mediators of apoptosis. This was evidenced by increased cleavage of pro-caspases and PARP in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine. Key findings include:

Structural FeatureImpact on Activity
Penta-1,4-dien-3-one linkerEssential for maintaining active conformation
Bulky lipophilic groups at 3′ siteEnhance antiproliferative activity
Amine fragment flexibilityLess flexible amines show higher activity

These insights suggest that modifications to the compound's structure can significantly influence its biological efficacy .

Case Studies

Several studies have explored related compounds with similar structural motifs:

  • Microtubule Destabilization : Compounds analogous to (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine were found to inhibit microtubule assembly in breast cancer cells at concentrations around 20 µM .
  • Melanogenesis Enhancement : Another derivative was shown to enhance melanogenesis in B16F10 melanoma cells, indicating potential applications beyond oncology .

In Silico Studies

Molecular modeling studies provide further insights into the binding affinities and potential mechanisms of action for (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine. These studies suggest favorable interactions with target proteins involved in cancer pathways . The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates that modifications could enhance therapeutic efficacy while minimizing toxicity.

Q & A

Basic: What are the recommended synthetic routes for (S)-1-(3,4-Dimethoxyphenyl)but-3-en-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 3,4-dimethoxyphenyl precursor with a but-3-en-1-amine backbone. A common method utilizes reductive amination, where a ketone intermediate (e.g., 3,4-dimethoxyacetophenone) is reacted with allylamine under hydrogenation conditions with a palladium catalyst. Optimization includes:

  • Solvent selection : Ethanol or THF improves yield due to polarity matching .
  • Catalyst choice : Pd/C or Raney nickel enhances enantioselectivity for the (S)-isomer .
  • Temperature control : Maintaining 40–60°C minimizes side reactions like over-reduction .

Table 1 : Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
CatalystPd/C (5% wt)85–90%
SolventEthanol78% vs. 52% (hexane)
Temp.50°C<5% byproducts

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : The vinyl proton (CH₂=CH–) appears as a multiplet at δ 5.2–5.8 ppm, while methoxy groups resonate as singlets at δ 3.8–3.9 ppm .
    • ¹³C NMR : The quaternary carbon adjacent to the amine group is observed at δ 50–55 ppm, confirming the amine linkage .
  • X-ray Crystallography : Resolves absolute (S)-configuration using SHELXL software for refinement. Key metrics include R-factor (<0.05) and Flack parameter (≈0.0 for enantiopurity) .
  • Chiral HPLC : Utilizes a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to assess enantiomeric excess (>98% for high purity) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

Contradictions often arise from subtle structural differences (e.g., fluorine vs. methoxy substituents) or assay variability. Strategies include:

  • Comparative SAR Studies : Test the compound alongside analogs (e.g., 3,4-difluorophenyl derivatives) in parallel assays. For example, replace methoxy groups with fluorine to evaluate electronic effects on receptor binding .

  • Dose-Response Analysis : Use IC₅₀ values to differentiate true activity from nonspecific effects. Example:
    Table 2 : Anti-inflammatory Activity (IC₅₀, μM)

    CompoundCOX-2 InhibitionNF-κB Suppression
    (S)-Target12.3 ± 1.28.7 ± 0.9
    3,4-Difluoro Analog28.5 ± 3.122.4 ± 2.5
  • Meta-Analysis : Cross-reference data from PubChem and crystallographic databases to identify confounding factors (e.g., solvent used in assays) .

Advanced: What computational strategies predict the binding affinity of this compound to neurological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). The 3,4-dimethoxy groups form hydrogen bonds with Tyr370, while the vinyl group enhances hydrophobic packing .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metric: Root Mean Square Deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Train models with descriptors like logP (2.1) and polar surface area (45 Ų) to predict blood-brain barrier permeability .

Advanced: What methodologies assess the compound's metabolic stability in hepatic microsome assays?

  • In Vitro Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Example results:
    Table 3 : Metabolic Stability in HLMs

    Conditiont₁/₂ (min)Major CYP Involved
    Control32.1 ± 4.2CYP2D6
    + Ketoconazole48.6 ± 5.1CYP3A4
  • Metabolite Identification : High-resolution MS/MS identifies oxidation products (e.g., epoxidation of the vinyl group) .

Advanced: How can enantiomeric purity be enhanced during asymmetric synthesis?

  • Chiral Auxiliaries : Employ (R)-BINOL-derived catalysts to favor the (S)-configuration via π-π stacking interactions .
  • Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in biphasic systems to continuously racemize byproducts .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize from ethanol/water to achieve >99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.